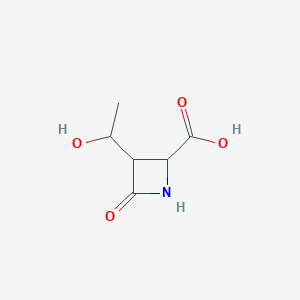
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, commonly known as HOE-077, is a synthetic compound that belongs to the class of azetidine-2-carboxylic acid derivatives. It is a potent inhibitor of the enzyme leukocyte elastase, which is involved in the inflammatory response. HOE-077 has been extensively studied for its potential use in treating various inflammatory disorders, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).
Mécanisme D'action
HOE-077 works by inhibiting the activity of leukocyte elastase, which is an enzyme that is involved in the inflammatory response. Leukocyte elastase is released by white blood cells in response to infection or injury, and it breaks down elastin, a protein that is important for the elasticity of lung tissue. By inhibiting the activity of leukocyte elastase, HOE-077 can help to reduce inflammation and prevent damage to lung tissue.
Effets Biochimiques Et Physiologiques
HOE-077 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that HOE-077 can inhibit the activity of leukocyte elastase in a dose-dependent manner. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha. In animal studies, HOE-077 has been shown to reduce lung inflammation and improve lung function in models of 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid and ARDS.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HOE-077 in lab experiments is its potent inhibitory activity against leukocyte elastase. This makes it a useful tool for studying the role of leukocyte elastase in the inflammatory response. However, one limitation of using HOE-077 is its potential toxicity. In vitro studies have shown that HOE-077 can be toxic to certain cell types at high concentrations. Therefore, it is important to use appropriate concentrations of HOE-077 in lab experiments.
Orientations Futures
There are several future directions for research on HOE-077. One area of interest is its potential use in treating other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new derivatives of HOE-077 that may have improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and administration of HOE-077 in clinical settings.
Méthodes De Synthèse
HOE-077 is synthesized through a multi-step process that involves the reaction of 2-oxo-4-phenylbutyric acid with ethylene oxide to form 3-(2-hydroxyethyl)-4-oxobutyric acid. This compound is then converted to HOE-077 through a series of steps that involve the use of reagents such as thionyl chloride, sodium hydroxide, and acetic anhydride.
Applications De Recherche Scientifique
HOE-077 has been extensively studied for its potential use in treating various inflammatory disorders. In vitro studies have shown that HOE-077 is a potent inhibitor of leukocyte elastase, which is involved in the inflammatory response. This makes it a promising candidate for the treatment of diseases such as 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, cystic fibrosis, and ARDS, which are characterized by chronic inflammation.
Propriétés
Numéro CAS |
103700-14-7 |
|---|---|
Nom du produit |
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2(8)3-4(6(10)11)7-5(3)9/h2-4,8H,1H3,(H,7,9)(H,10,11) |
Clé InChI |
RWCDYAYKXLCUEN-UHFFFAOYSA-N |
SMILES |
CC(C1C(NC1=O)C(=O)O)O |
SMILES canonique |
CC(C1C(NC1=O)C(=O)O)O |
Synonymes |
2-Azetidinecarboxylic acid, 3-(1-hydroxyethyl)-4-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



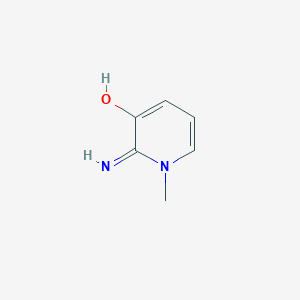
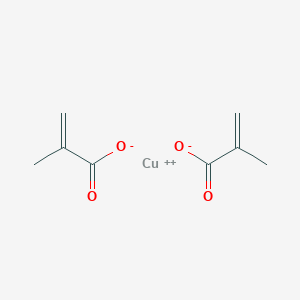
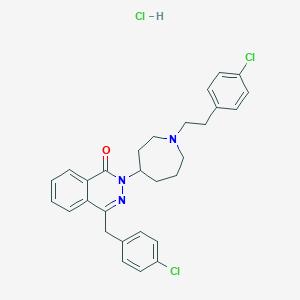
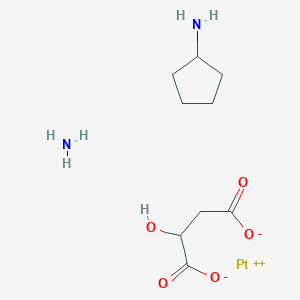
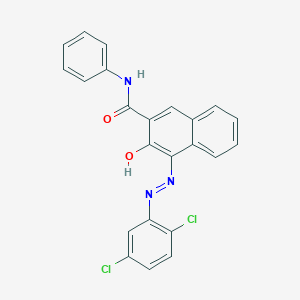
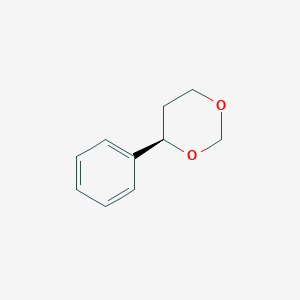
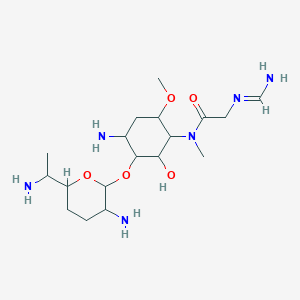
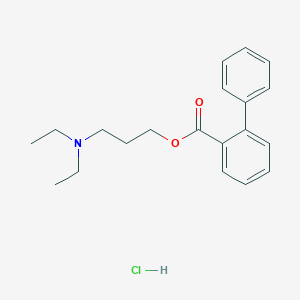
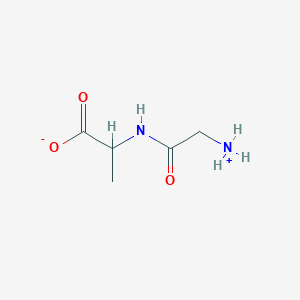
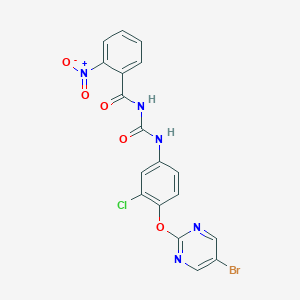
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
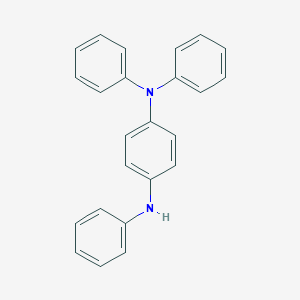
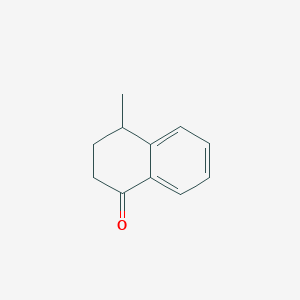
![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)